Benzyl N-(3,5-difluoropyridin-2-yl)carbamate
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Overview
Description
Benzyl N-(3,5-difluoropyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates It features a benzyl group attached to a carbamate moiety, which is further linked to a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(3,5-difluoropyridin-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 3,5-difluoro-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl N-(3,5-difluoropyridin-2-yl)carbamate can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions on the pyridine ring.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 3,5-difluoro-2-aminopyridine and benzyl alcohol.
Scientific Research Applications
Chemistry: Benzyl N-(3,5-difluoropyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Mechanism of Action
The mechanism of action of Benzyl N-(3,5-difluoropyridin-2-yl)carbamate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atoms can influence the binding affinity and selectivity of the compound towards its target, thereby modulating its biological activity.
Comparison with Similar Compounds
- Benzyl N-(2,3-difluoropyridin-4-yl)carbamate
- tert-Butyl N-(3,5-difluoropyridin-4-yl)carbamate
Uniqueness: Benzyl N-(3,5-difluoropyridin-2-yl)carbamate is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.
Properties
IUPAC Name |
benzyl N-(3,5-difluoropyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2/c14-10-6-11(15)12(16-7-10)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZZPAZONMUUDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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